molecular formula C20H19N3O3S B10879475 2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide

2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide

Cat. No.: B10879475
M. Wt: 381.4 g/mol
InChI Key: AZRRVTHYDOAXKE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide typically involves multiple steps:

    Formation of the Hydrazide: The initial step involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide.

    Acetylation: The hydrazide is then acetylated using acetic anhydride to yield N’-acetyl-4-methoxybenzohydrazide.

    Thioether Formation: The next step involves the reaction of quinoline-2-thiol with chloroacetyl chloride to form quinolin-2-ylsulfanylacetyl chloride.

    Final Coupling: The final step is the coupling of N’-acetyl-4-methoxybenzohydrazide with quinolin-2-ylsulfanylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.

    Reduction: The hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide.

    Reduction: 2-(4-methoxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-methoxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of both hydrazide and quinoline moieties suggests potential activity against a range of biological targets, including enzymes and receptors.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as luminescent materials or sensors.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially leading to anticancer activity, while the hydrazide group could form covalent bonds with active site residues in enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)quinoline: Shares the methoxyphenyl and quinoline moieties but lacks the hydrazide and thioether functionalities.

    N’-[(Quinolin-2-ylsulfanyl)acetyl]acetohydrazide: Similar structure but without the methoxyphenyl group.

Uniqueness

2-(4-Methoxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methoxyphenyl group and a quinoline moiety, along with the hydrazide and thioether functionalities, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of 2-(4-methoxyphenyl)-N’-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-(2-quinolin-2-ylsulfanylacetyl)acetohydrazide

InChI

InChI=1S/C20H19N3O3S/c1-26-16-9-6-14(7-10-16)12-18(24)22-23-19(25)13-27-20-11-8-15-4-2-3-5-17(15)21-20/h2-11H,12-13H2,1H3,(H,22,24)(H,23,25)

InChI Key

AZRRVTHYDOAXKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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